4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Substitution reactions:
Carboxamide formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the substituted piperazine with a suitable carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while halogenation of the aromatic rings can produce various halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying receptor-ligand interactions.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
- 4-(3-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
- 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
Uniqueness
The uniqueness of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide lies in its specific substitution pattern, which can influence its pharmacological properties and reactivity. Comparing its activity with similar compounds can provide insights into structure-activity relationships and help in the design of new derivatives with improved properties.
Properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c1-13-2-3-14(19)12-17(13)22-8-10-23(11-9-22)18(24)21-16-6-4-15(20)5-7-16/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGMWWAVAJOURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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